VU6012962

Description

Properties

IUPAC Name |

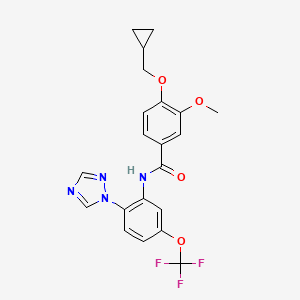

4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNLJJLZIVCGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of VU6012962

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: VU6012962

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that functions as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). Its mechanism of action centers on the modulation of glutamatergic signaling, positioning it as a valuable tool for preclinical research into CNS disorders where mGlu7 is implicated, such as anxiety.

Mechanism of Action: Negative Allosteric Modulation of mGlu7

This compound exerts its effects not by directly competing with the endogenous ligand, glutamate, at the orthosteric binding site, but by binding to a distinct, allosteric site on the mGlu7 receptor. This binding event induces a conformational change in the receptor that, in turn, reduces the affinity and/or efficacy of glutamate. The outcome is an attenuation of the downstream signaling cascade typically initiated by mGlu7 activation.

The canonical signaling pathway of the mGlu7 receptor, a member of the Group III mGlu receptors, involves its coupling to the Gi/o family of G-proteins. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (CaV) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. By acting as a NAM, this compound dampens this signaling cascade, thereby reducing the modulatory effect of mGlu7 on neurotransmitter release.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| In Vitro Parameter | Value | Assay Type | Reference |

| IC50 (mGlu7) | 347 nM | Calcium Mobilization Assay | [1] |

| Selectivity | Highly selective for mGlu7 versus other mGlu receptor subtypes | Not specified | [1] |

| In Vivo Parameter | Value | Species | Assay Type | Reference |

| Effective Dose | 3 mg/kg (i.p.) | Mouse | Elevated Zero Maze | [1] |

| CNS Penetration | Achieves CSF concentrations 2.5x above in vitro IC50 at MED | Mouse | Pharmacokinetic Analysis |

Experimental Protocols

In Vitro Potency Determination: Calcium Mobilization Assay

The half-maximal inhibitory concentration (IC50) of this compound at the mGlu7 receptor was determined using a cell-based calcium mobilization assay. This assay indirectly measures the inhibition of Gi/o signaling by utilizing a promiscuous G-protein that couples to a calcium readout.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells co-expressing the human mGlu7 receptor and a promiscuous G-protein (e.g., Gα15/16) that couples receptor activation to the release of intracellular calcium.

Protocol:

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: this compound is serially diluted to various concentrations and added to the wells. The plates are incubated for a predefined period to allow for compound binding.

-

Agonist Stimulation: An EC80 concentration of a glutamate agonist (e.g., L-AP4) is added to the wells to stimulate the mGlu7 receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The fluorescence signal is plotted against the concentration of this compound, and the IC50 value is calculated using a four-parameter logistic equation.

In Vivo Efficacy Assessment: Elevated Zero Maze

The anxiolytic-like effects of this compound were evaluated in mice using the elevated zero maze (EZM) paradigm. This test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus: A circular runway elevated from the floor, divided into two open and two closed (walled) quadrants.

Protocol:

-

Acclimation: Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

-

Compound Administration: this compound (at doses of 1, 3, and 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 60 minutes before the test.[1]

-

Test Procedure: Each mouse is placed in one of the closed quadrants of the EZM and allowed to explore the apparatus for a 5-minute period.

-

Data Acquisition: The movement of the mouse is recorded by an overhead video camera and analyzed using a video-tracking system.

-

Parameters Measured: Key parameters include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

-

Data Analysis: The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[1]

Visualizations

Signaling Pathway of mGlu7 Receptor and the Action of this compound

Caption: mGlu7 signaling and this compound's inhibitory action.

Experimental Workflow for In Vitro IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound as a Negative Allosteric Modulator

Caption: Logical model of this compound's allosteric modulation.

References

VU6012962: A Selective mGlu7 Negative Allosteric Modulator for In Vivo Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU6012962 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] Its favorable pharmacokinetic profile and central nervous system (CNS) penetration make it a valuable tool for investigating the therapeutic potential of mGlu7 modulation in various neurological and psychiatric disorders. This document provides a comprehensive overview of this compound, including its in vitro and in vivo pharmacology, detailed experimental protocols, and key data presented in a structured format to facilitate research and development.

Introduction to mGlu7 and this compound

Metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It acts as a presynaptic autoreceptor and heteroreceptor to modulate the release of glutamate and other neurotransmitters. The mGlu7 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Due to its role in regulating synaptic transmission, mGlu7 has emerged as a promising therapeutic target for conditions such as anxiety, depression, and schizophrenia.

This compound, with the chemical name N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide, was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[2] It exhibits high potency and selectivity for the human mGlu7 receptor.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates potent negative allosteric modulation of the mGlu7 receptor. Its inhibitory activity was determined using a calcium mobilization assay in a cell line co-expressing the human mGlu7 receptor and a chimeric G-protein. The compound is highly selective for mGlu7 over other mGlu receptor subtypes.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor | Assay Type | IC50 (nM) |

| mGlu7 | Calcium Mobilization | 347 [1][2] |

| mGlu1 | Calcium Mobilization | >30,000 |

| mGlu2 | Calcium Mobilization | >30,000 |

| mGlu3 | Calcium Mobilization | >30,000 |

| mGlu4 | Calcium Mobilization | >30,000 |

| mGlu5 | Calcium Mobilization | >30,000 |

| mGlu6 | Calcium Mobilization | >30,000 |

| mGlu8 | Calcium Mobilization | >30,000 |

Experimental Protocol: Calcium Mobilization Assay

This protocol outlines the method used to determine the potency of this compound at the mGlu7 receptor.

Cell Line:

-

HEK293 cells stably co-expressing the human mGlu7 receptor (hmGlu7) and a chimeric G-protein (Gαqi5).

Reagents and Materials:

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

L-glutamate (agonist).

-

This compound (test compound).

-

384-well black-walled, clear-bottom assay plates.

-

Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the HEK293-hmGlu7-Gαqi5 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading buffer (1 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the compound solution to the respective wells.

-

Agonist Addition and Fluorescence Reading: Place the plate in the FLIPR instrument. After establishing a baseline fluorescence reading, add 25 µL of an EC80 concentration of L-glutamate to all wells.

-

Data Analysis: Measure the fluorescence intensity over time. The inhibitory response is calculated as the percentage decrease in the fluorescence signal in the presence of the antagonist compared to the agonist-only control. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacology

Anxiolytic Activity

This compound has demonstrated anxiolytic-like effects in the elevated zero maze (EZM) model in mice.

Table 2: Anxiolytic Effects of this compound in the Elevated Zero Maze

| Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Total Distance Traveled (cm) |

| Vehicle | Baseline | Baseline |

| 1 | Increased | No significant change |

| 3 | Significantly Increased[2] | No significant change |

| 10 | Significantly Increased | Decreased[2] |

Experimental Protocol: Elevated Zero Maze

The EZM is a behavioral test used to assess anxiety-like behavior in rodents.

Apparatus:

-

A circular platform (60 cm diameter, 5 cm width) elevated 50 cm above the floor.

-

The platform is divided into four equal quadrants, two of which are open and two are enclosed by 15 cm high walls.

Animals:

-

Male C57BL/6J mice.

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Dosing: Administer this compound or vehicle (e.g., 10% Tween 80 in saline) via intraperitoneal (i.p.) injection 60 minutes prior to testing.[2]

-

Test: Place each mouse in one of the closed quadrants of the EZM and allow it to explore freely for 5 minutes.

-

Data Collection: Record the behavior of the mice using an automated video tracking system.

-

Parameters Measured: The primary outcome measure is the time spent in the open arms. Total distance traveled is also measured to assess general locomotor activity.

-

Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and CNS penetration.

Table 3: Pharmacokinetic Parameters of this compound in Mice (3 mg/kg, i.p.)

| Parameter | Plasma | Cerebrospinal Fluid (CSF) |

| Cmax (nM) | 303 | 883 |

| Tmax (h) | 0.5 | 1 |

| AUC (nM*h) | Not Reported | Not Reported |

| CSF/Plasma Ratio | - | 2.9 |

Signaling Pathways and Experimental Workflows

mGlu7 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu7 receptor and the point of intervention by this compound.

Caption: mGlu7 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the key steps in the in vitro characterization of this compound.

Caption: Workflow for the calcium mobilization assay to determine this compound potency.

Logical Relationship of this compound Action

This diagram illustrates the logical flow from the molecular action of this compound to its observed behavioral effects.

Caption: Logical progression from molecular binding to behavioral outcome for this compound.

References

- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of VU6012962: A Negative Allosteric Modulator of mGlu7

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways and experimental workflows.

Introduction

Metabotropic glutamate receptor 7 (mGlu7), a member of the Group III mGlu receptors, is a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of synaptic transmission and neuronal excitability.[2][3] Primarily coupled to Gαi/o proteins, activation of mGlu7 leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.[2] Its localization at presynaptic terminals in various brain regions makes it a compelling therapeutic target for a range of neurological and psychiatric disorders. The discovery of this compound represents a significant advancement in the development of selective pharmacological tools to probe the function of mGlu7 in vivo.[1][4]

Discovery and Pharmacological Profile

This compound was developed through a chemical optimization program aimed at improving the in vivo properties of an earlier series of mGlu7 NAMs.[5] The compound emerged as a lead candidate due to its potent and selective inhibition of the mGlu7 receptor, coupled with favorable pharmacokinetic properties, including oral bioavailability and CNS penetration.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 347 nM | - | In vitro mGlu7 NAM assay | [1] |

| In Vivo Efficacy | 1-10 mg/kg | Mouse | Elevated Zero Maze (EZM) | [1] |

| CNS Penetrance | Achieves CSF exposure 2.5x above in vitro IC50 at 3 mg/kg | - | - | [4] |

Table 1: Summary of key pharmacological data for this compound.

In Vivo Efficacy

In preclinical models of anxiety, this compound demonstrated significant anxiolytic-like effects.[1] Intraperitoneal administration of this compound at doses of 1-10 mg/kg resulted in a dose-dependent increase in the time spent in the open arms of the elevated zero maze, a standard behavioral assay for anxiety in rodents.[1]

Synthesis of this compound

The synthesis of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) is a multi-step process. While the full detailed protocol is found in the supplementary information of the primary publication, a general outline based on similar reported syntheses of N-phenyl-1,2,4-triazole derivatives is presented below. The process typically involves the formation of the triazole ring, followed by an amide coupling reaction.

General Synthetic Workflow

Experimental Protocols

The characterization of this compound as an mGlu7 NAM involved several key in vitro assays to determine its potency, selectivity, and mechanism of action.

mGlu7 Negative Allosteric Modulator (NAM) Assay - Calcium Mobilization

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGlu7 agonist. Since mGlu7 is a Gi/o-coupled receptor, it is often co-expressed with a promiscuous G-protein, such as Gα15, which links the receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release.

Protocol:

-

Cell Culture: HEK293 cells stably co-expressing human mGlu7 and Gα15 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom assay plates and incubated overnight.

-

Dye Loading: The cell culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) and incubated for 1 hour at 37°C.

-

Compound Addition: Test compounds (e.g., this compound) are added to the wells at various concentrations.

-

Agonist Stimulation: After a short incubation with the test compound, a specific mGlu7 agonist (e.g., L-AP4) is added to the wells at a concentration that elicits a submaximal response (EC80).

-

Fluorescence Reading: The fluorescence intensity in each well is measured kinetically using a fluorescent imaging plate reader (FLIPR).

-

Data Analysis: The decrease in the agonist-induced calcium signal in the presence of the test compound is used to determine the IC50 value.

G-protein-gated Inwardly Rectifying Potassium (GIRK) Channel Assay

This assay provides a more physiologically relevant measure of mGlu7 activity by assessing its coupling to G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of Gi/o-coupled receptors like mGlu7 leads to the dissociation of Gβγ subunits, which in turn activate GIRK channels, causing an influx of potassium ions (or a surrogate ion like thallium).

Protocol:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with cDNAs for mGlu7 and the GIRK1 and GIRK2 channel subunits.

-

Cell Plating: Transfected cells are plated in 384-well plates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound and Ion Addition: Assay buffer containing the test compound (this compound) and a low concentration of thallium is added to the cells.

-

Agonist and High Thallium/Potassium Addition: An mGlu7 agonist is added simultaneously with a solution containing a high concentration of thallium and potassium to initiate the ion flux.

-

Fluorescence Reading: The increase in fluorescence due to thallium influx is measured kinetically.

-

Data Analysis: The inhibitory effect of the test compound on the agonist-induced fluorescence signal is quantified to determine its potency.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the mGlu7 receptor. This means that it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the affinity and/or efficacy of the endogenous ligand, glutamate, and other orthosteric agonists.

The canonical signaling pathway for mGlu7 involves its coupling to the Gi/o family of G-proteins. Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate the activity of ion channels, most notably activating GIRK channels and inhibiting voltage-gated calcium channels.

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGlu7 receptor function in the central nervous system. Its favorable properties, including potency, selectivity, oral bioavailability, and CNS penetrance, make it suitable for a wide range of in vitro and in vivo studies. This document has provided a detailed overview of its discovery, synthesis, and characterization, which will be of benefit to researchers in the fields of neuroscience, pharmacology, and drug discovery. The provided experimental protocols and pathway diagrams offer a practical guide for the utilization and further investigation of this important mGlu7 negative allosteric modulator.

References

- 1. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU6012962: A Novel mGlu7 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6012962 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). Its ability to penetrate the central nervous system (CNS) makes it a valuable tool for investigating the therapeutic potential of mGlu7 modulation in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental protocols related to this compound, serving as a vital resource for researchers in the field of neuroscience and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide, is a novel small molecule with significant potential for CNS-related research.

Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide |

| CAS Number | 2313526-86-0[1] |

| Molecular Formula | C21H19F3N4O4[2] |

| Molecular Weight | 448.4 g/mol [2][3] |

| SMILES | COc1cc(C(=O)Nc2cc(OC(F)(F)F)ccc2-n2cncn2)ccc1OCC1CC1[2][3] |

| Physical Form | Solid[2] |

| Purity | >98% (HPLC) |

Pharmacological Properties

This compound functions as a negative allosteric modulator of the mGlu7 receptor, a class C G-protein coupled receptor (GPCR). This section details its mechanism of action, potency, and selectivity.

Pharmacological Profile of this compound

| Parameter | Value |

| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu7 |

| Potency (IC50) | 347 nM[4] |

| Selectivity | Highly selective for mGlu7 over other mGlu receptor subtypes |

| Bioavailability | Orally bioavailable |

| CNS Penetration | Yes |

Mechanism of Action: mGlu7 Signaling Pathway

The mGlu7 receptor is predominantly located presynaptically and is coupled to Gi/o proteins.[5] Activation of mGlu7 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][6] This signaling cascade plays a crucial role in modulating neurotransmitter release. As a negative allosteric modulator, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This inhibitory action on mGlu7 signaling makes this compound a valuable tool for studying the physiological roles of this receptor.

Caption: Canonical mGlu7 signaling pathway and the inhibitory effect of this compound.

Key Experimental Protocols

This section outlines the methodologies for key in vitro and in vivo experiments used to characterize this compound.

In Vitro Assay for mGlu7 NAM Activity

Objective: To determine the potency of this compound as a negative allosteric modulator of the mGlu7 receptor.

Methodology: A common method involves using a cell line stably expressing the human mGlu7 receptor and a reporter system to measure intracellular signaling, such as cAMP levels.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu7 receptor are cultured in appropriate media.

-

Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

Cells are plated in a multi-well format.

-

Cells are pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a sub-maximal concentration of an mGlu7 agonist (e.g., L-AP4).

-

Following stimulation, the reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

-

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro mGlu7 NAM activity assay.

In Vivo Assessment of Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of this compound in a preclinical model of anxiety.

Methodology: The elevated zero maze (EZM) is a commonly used behavioral test to assess anxiety in rodents.

-

Animals: Male C57BL/6J mice are typically used.

-

Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group is also included.

-

Behavioral Testing:

-

After a specified pre-treatment time, individual mice are placed in the open area of the elevated zero maze.

-

The behavior of each mouse is recorded for a set period (e.g., 5 minutes).

-

Key parameters measured include the time spent in the open arms and the number of entries into the open arms.

-

-

Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Caption: Workflow for the in vivo elevated zero maze experiment.

Conclusion

This compound represents a significant advancement in the development of selective mGlu7 modulators. Its well-defined chemical structure, favorable pharmacological properties, and demonstrated in vivo efficacy make it an indispensable tool for elucidating the complex roles of the mGlu7 receptor in health and disease. This technical guide provides a foundational resource for researchers aiming to utilize this compound in their studies, paving the way for potential therapeutic innovations.

References

- 1. This compound | mGlu7 NAM | Probechem Biochemicals [probechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound Supplier | CAS 2313526-86-0 | AOBIOUS [aobious.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The mGlu7 Negative Allosteric Modulator VU6012962: A Technical Guide for Glutamate Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders. The metabotropic glutamate receptor 7 (mGlu7), a Gi/o-coupled receptor, is a key presynaptic autoreceptor that modulates glutamate release. Its unique role in fine-tuning glutamatergic transmission has made it an attractive target for therapeutic intervention. VU6012962 has emerged as a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the mGlu7 receptor. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying glutamate signaling, complete with quantitative data, experimental protocols, and pathway visualizations.

Core Compound Data: this compound

This compound is a valuable research tool for dissecting the role of mGlu7 in various physiological and pathological processes. Its favorable pharmacokinetic profile and potent NAM activity allow for robust in vivo target validation studies.

| Parameter | Value | Reference |

| IUPAC Name | N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide | [1] |

| Molecular Formula | C21H19F3N4O4 | [1] |

| Molecular Weight | 448.4 g/mol | [1] |

| Mechanism of Action | Negative Allosteric Modulator (NAM) of the mGlu7 Receptor | [1] |

| In Vitro Potency (IC50) | 347 nM | [1] |

Pharmacokinetic Properties

This compound exhibits excellent oral bioavailability and penetrates the central nervous system, making it suitable for in vivo behavioral studies. The following table summarizes key pharmacokinetic parameters in mice.

| Parameter | Species | Dose | Route | Value | Reference |

| Total Plasma Concentration | Mouse | 3 mg/kg | i.p. | 303 nM (at 1h post-dose) | [1] |

| Cerebrospinal Fluid (CSF) Concentration | Mouse | 3 mg/kg | i.p. | 883 nM (at 1h post-dose) | [1] |

| CSF/Plasma Ratio | Mouse | 3 mg/kg | i.p. | ~2.9 | [1] |

| CSF Concentration vs. IC50 | Mouse | 3 mg/kg | i.p. | 2.5-fold above in vitro IC50 | [1] |

Mechanism of Action and Signaling Pathway

The mGlu7 receptor is a class C G-protein coupled receptor (GPCR) that is predominantly located on presynaptic terminals. As a Gi/o-coupled receptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA), which ultimately modulates downstream effectors, including ion channels, to decrease neurotransmitter release.

As a negative allosteric modulator, this compound does not bind to the glutamate binding site (orthosteric site) but to a distinct allosteric site on the mGlu7 receptor. This binding reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.

Caption: mGlu7 receptor signaling pathway and modulation by this compound.

Experimental Protocols and In Vivo Applications

This compound has been utilized in preclinical models to investigate the role of mGlu7 in anxiety-related behaviors. The following are detailed methodologies for key behavioral assays.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Workflow:

Caption: Experimental workflow for the Elevated Plus Maze assay.

Detailed Methodology:

-

Apparatus: The maze is typically made of a non-reflective material and consists of four arms (e.g., 50 cm long x 10 cm wide) elevated 50-70 cm above the floor. Two opposite arms are enclosed by walls (e.g., 40 cm high), while the other two are open.

-

Animal Subjects: Adult male mice (e.g., C57BL/6J) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Procedure:

-

Animals are brought to the testing room and allowed to habituate for at least 30 minutes prior to testing.

-

This compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).

-

Each mouse is placed individually in the center of the maze, facing one of the open arms.

-

Behavior is recorded for a 5-minute session using an overhead video camera and tracking software.

-

The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

-

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both arm types. An increase in these parameters is indicative of an anxiolytic effect.

Quantitative Data with this compound:

Specific dose-response data for this compound in the elevated plus maze is not detailed in the primary publication. However, the compound was reported to be efficacious in preclinical anxiety models at a dose of 3 mg/kg.

Fear Conditioning

Fear conditioning is a form of Pavlovian learning where an animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock. The strength of this association is measured by the degree of freezing behavior (a species-specific defensive posture) in response to the CS or the conditioning context.

Experimental Workflow:

Caption: Experimental workflow for the Fear Conditioning assay.

Detailed Methodology:

-

Apparatus: A sound-attenuating chamber equipped with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera for recording behavior.

-

Animal Subjects: As with the EPM, adult male mice are frequently used.

-

Procedure:

-

Day 1 (Conditioning):

-

This compound or vehicle is administered prior to the conditioning session.

-

The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).

-

A series of CS-US pairings are presented (e.g., a 30-second tone followed immediately by a 2-second, 0.5 mA foot shock), separated by an inter-trial interval.

-

-

Day 2 (Contextual Fear Testing):

-

The mouse is returned to the same conditioning chamber for a set period (e.g., 5 minutes) without any CS or US presentation.

-

Freezing behavior is quantified as an index of contextual fear memory.

-

-

Day 3 (Cued Fear Testing):

-

The mouse is placed in a novel context (different shape, color, and odor).

-

After a baseline period, the CS (tone) is presented multiple times without the US.

-

Freezing behavior during the CS presentation is measured as an index of cued fear memory.

-

-

-

Data Analysis: The primary dependent measure is the percentage of time spent freezing during the contextual and cued fear tests. A reduction in freezing time in the this compound-treated group compared to the vehicle group would suggest an anxiolytic or fear-reducing effect.

Quantitative Data with this compound:

Conclusion

This compound is a well-characterized and valuable pharmacological tool for investigating the role of the mGlu7 receptor in glutamate signaling and its implications in CNS function and disease. Its favorable properties, including oral bioavailability, CNS penetrance, and potent mGlu7 NAM activity, make it a suitable compound for in vivo studies. This guide provides a foundational understanding of this compound, its mechanism of action, and standardized protocols for its application in behavioral neuroscience research. Further studies are warranted to fully elucidate its pharmacokinetic profile and to generate comprehensive dose-response data in various behavioral paradigms. Such research will undoubtedly contribute to a deeper understanding of the therapeutic potential of modulating mGlu7 signaling.

References

An In-depth Technical Guide to mGlu7 Negative Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulators (NAMs), a class of compounds with significant therapeutic potential for various neurological and psychiatric disorders. This document details their mechanism of action, key pharmacological data, and the experimental protocols used for their characterization.

Introduction to mGlu7 and Negative Allosteric Modulation

The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) predominantly expressed on presynaptic terminals in the central nervous system. It plays a crucial role in modulating neurotransmitter release, primarily by inhibiting adenylyl cyclase through its coupling to Gαi/o proteins.[1][2] Unlike orthosteric ligands that bind to the glutamate binding site, negative allosteric modulators (NAMs) bind to a distinct site on the receptor, reducing the affinity and/or efficacy of the endogenous ligand, glutamate.[3][4] This modulatory approach offers the potential for greater subtype selectivity and a more subtle "dimmer switch" control of receptor function compared to traditional antagonists.

Key mGlu7 Negative Allosteric Modulators

Several distinct chemical series of mGlu7 NAMs have been identified and characterized. The table below summarizes the quantitative data for some of the most well-studied compounds.

| Compound | Assay Type | Species/Cell Line | Orthosteric Ligand | IC50 | Reference |

| ADX71743 | Calcium Mobilization (Gα15) | HEK293 | L-AP4 | 460 nM | [5] |

| cAMP Assay | T-REx 293 | Glutamate (EC80) | 22 nM | [6] | |

| cAMP Assay | T-REx 293 | L-AP4 (EC80) | 125 nM | [6] | |

| Inverse Agonist (cAMP) | T-REx 293 | Forskolin | 0.22 µM | [7] | |

| MMPIP | Calcium Mobilization (Gα15) | HEK293 | L-AP4 | 72 nM | [5] |

| Inverse Agonist (cAMP) | T-REx 293 | Forskolin | 0.34 µM | [7] | |

| XAP044 | [35S]GTPγS Binding | CHO-K1 | L-AP4 | 88 nM | [8] |

| [35S]GTPγS Binding (mGlu7a) | CHO | DL-AP4 | 3.5 µM | ||

| [35S]GTPγS Binding (mGlu7b) | CHO | DL-AP4 | 2.8 µM | ||

| VU6010608 | Calcium Mobilization (Gα15) | HEK293 | L-AP4 | Similar to VU6010953 | [9] |

| VU6010953 | Calcium Mobilization (Gα15) | HEK293 | L-AP4 | Similar to VU6010608 | [9] |

Signaling Pathways of mGlu7

Activation of mGlu7 receptors primarily initiates a Gαi/o-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also directly modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2] Furthermore, mGlu7 can signal through β-arrestin pathways, which can modulate the mitogen-activated protein kinase (MAPK) cascade.[1]

Experimental Protocols

Calcium Mobilization Assay

This assay is a common method to screen for mGlu7 modulators in a high-throughput format. Since mGlu7 natively couples to Gαi/o, which does not directly lead to calcium mobilization, cells are co-transfected with a promiscuous G-protein, such as Gα15, or a chimeric G-protein (e.g., Gαqi5) that links the receptor to the Gαq pathway and subsequent release of intracellular calcium stores.[5][10]

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 or CHO cells are cultured in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.

-

Cells are transiently co-transfected with plasmids encoding for the human mGlu7 receptor and the promiscuous Gα15 protein using a suitable transfection reagent (e.g., Lipofectamine).

-

Transfected cells are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured for 24-48 hours.

-

-

Dye Loading:

-

The culture medium is removed, and cells are washed with a physiological salt solution (e.g., HBSS) buffered with HEPES.

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

-

Compound Addition and Fluorescence Reading:

-

The dye solution is removed, and cells are washed again with the assay buffer.

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

The mGlu7 NAM is added to the wells at various concentrations and incubated for a specified period.

-

An EC80 concentration of an orthosteric agonist (e.g., L-AP4 or glutamate) is then added to stimulate the receptor.

-

Fluorescence is measured kinetically to detect changes in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence intensity is used to determine the level of receptor activation.

-

IC50 values for the NAMs are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) Assay

The CODA-RET assay is a sophisticated method to study the activation of specific GPCR heterodimers. It combines protein-fragment complementation with bioluminescence resonance energy transfer (BRET) to monitor conformational changes within a defined receptor pair.[11][12]

Detailed Methodology:

-

Construct Preparation:

-

cDNAs for mGlu7 and its potential heterodimerization partner (e.g., mGlu8) are tagged at their C-termini with complementary fragments of a luciferase enzyme (e.g., N- and C-terminal fragments of Renilla luciferase).

-

A G-protein subunit (e.g., Gαi) is tagged with a fluorescent acceptor protein (e.g., mVenus).

-

-

Cell Culture and Transfection:

-

HEK293T cells are co-transfected with the two receptor-luciferase fragment constructs and the G-protein-fluorescent protein construct.

-

-

BRET Measurement:

-

Transfected cells are harvested and plated in a white microplate.

-

The luciferase substrate (e.g., coelenterazine h) is added to the cells.

-

The mGlu7 NAM and then the orthosteric agonist are added.

-

Light emission from both the luciferase (donor) and the fluorescent protein (acceptor) is measured simultaneously using a plate reader capable of detecting dual-wavelength emission.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.

-

Changes in the BRET ratio upon ligand addition indicate conformational changes in the receptor-G-protein complex, signifying receptor activation.

-

Dose-response curves are generated to determine the potency and efficacy of the NAM at the specific heterodimer.

-

Hippocampal Slice Electrophysiology

This ex vivo technique is used to assess the effects of mGlu7 NAMs on synaptic transmission and plasticity in a native brain circuit. The Schaffer collateral-CA1 synapse in the hippocampus is a well-characterized circuit where mGlu7 is the predominant presynaptic group III mGlu receptor.[13][14]

Detailed Methodology:

-

Slice Preparation:

-

Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Drug Application and Plasticity Induction:

-

The mGlu7 NAM is bath-applied to the slice, and its effect on baseline synaptic transmission is recorded.

-

The effect of the NAM on agonist-induced depression of synaptic transmission can be tested by co-applying a group III mGlu receptor agonist like L-AP4.

-

Long-term potentiation (LTP), a form of synaptic plasticity, is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second). The ability of the NAM to block LTP induction is assessed.

-

-

Data Analysis:

-

The slope of the fEPSP is measured to quantify synaptic strength.

-

Changes in the fEPSP slope are expressed as a percentage of the pre-drug baseline.

-

Statistical analysis is performed to determine the significance of the drug's effects.

-

Conclusion

mGlu7 negative allosteric modulators represent a promising class of compounds for the treatment of CNS disorders. Their unique mechanism of action allows for a nuanced modulation of glutamatergic neurotransmission. The experimental protocols detailed in this guide are essential tools for the discovery, characterization, and development of novel mGlu7 NAMs with improved therapeutic profiles. Further research into the structural biology of the mGlu7 allosteric binding site and the in vivo consequences of mGlu7 modulation will continue to advance this exciting field of drug discovery.

References

- 1. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-techne.com [bio-techne.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CODA-RET reveals functional selectivity as a result of GPCR heteromerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CODA-RET reveals functional selectivity as a result of GPCR heteromerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

VU6012962: A Negative Allosteric Modulator of mGlu7 and its Role in Central Nervous System Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2][3][4] As a research tool, it offers a high degree of selectivity for mGlu7, enabling the precise investigation of this receptor's role in various neurological processes and disorders.[2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, relevant experimental protocols, and associated signaling pathways. Furthermore, it explores the broader context of mGlu receptor modulation of the K-Cl cotransporter 2 (KCC2), a critical regulator of neuronal inhibition, to provide a complete picture for CNS researchers.

Mechanism of Action

This compound functions as a negative allosteric modulator of the mGlu7 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the receptor's response to glutamate, effectively inhibiting its downstream signaling. This modulation allows for a fine-tuning of glutamatergic neurotransmission, which is implicated in a wide array of CNS functions and pathologies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species | Assay/Model | Reference |

| IC50 | 347 nM | --- | In vitro | [2][4] |

| Minimum Effective Dose (MED) | 3 mg/kg | Mouse | Elevated Zero Maze (EZM) | [1] |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively available in the public domain. However, based on its characterization as a tool compound for preclinical anxiety models, the following methodologies are representative of the types of experiments in which this compound would be employed.[1][3]

In Vivo Behavioral Assay: Elevated Zero Maze (EZM)

The Elevated Zero Maze is a common behavioral test to assess anxiety-like behavior in rodents.[5][6][7][8]

-

Apparatus: A circular runway elevated from the floor, divided into two open and two closed (walled) quadrants.

-

Procedure:

-

Animals (e.g., mice) are administered this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control 60 minutes prior to testing.[2]

-

Each animal is placed individually in the center of one of the open quadrants.

-

The animal's behavior is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis: Key parameters measured include the time spent in the open versus closed quadrants and the number of entries into each quadrant. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[2]

In Vitro Assay: Calcium Mobilization

This type of assay is used to determine the potency and efficacy of compounds at G-protein coupled receptors like mGlu7 that signal through changes in intracellular calcium.

-

Cell Line: A stable cell line expressing the human mGlu7 receptor (e.g., T-REx 293).

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520-AM).

-

Cells are then treated with varying concentrations of this compound.

-

An mGlu7 agonist (e.g., L-AP4) is added to stimulate the receptor.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

-

-

Data Analysis: The inhibitory concentration 50 (IC50) is calculated by measuring the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.

Signaling Pathways

This compound-Mediated mGlu7 Negative Allosteric Modulation

As a negative allosteric modulator of mGlu7, this compound inhibits the receptor's canonical signaling pathway. mGlu7 is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by binding to an allosteric site, prevents this cascade of events.

Caption: Signaling pathway of mGlu7 and its negative modulation by this compound.

Indirect Regulation of KCC2 by Metabotropic Glutamate Receptors

While there is no direct evidence linking this compound to the K-Cl cotransporter 2 (KCC2), research has shown that the activation of group I metabotropic glutamate receptors (mGluR1s) can modulate KCC2 function.[9] This provides a potential, though unconfirmed, indirect mechanism by which compounds targeting mGluRs could influence neuronal chloride homeostasis and, consequently, GABAergic inhibition. KCC2 is a crucial transporter responsible for extruding chloride ions from mature neurons, which is essential for the hyperpolarizing (inhibitory) action of GABA.

Downregulation of KCC2 function is implicated in several neurological disorders, including epilepsy and neuropathic pain. The modulation of KCC2 activity by mGluRs is thought to occur through intracellular signaling cascades involving protein kinase C (PKC).[9]

Caption: Postulated indirect regulation of KCC2 function by Group I mGluRs.

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGlu7 receptor function in the central nervous system. Its high selectivity and in vivo efficacy make it particularly useful for preclinical studies aimed at understanding the role of mGlu7 in anxiety and other neurological disorders. While a direct interaction with the KCC2 transporter has not been demonstrated, the established link between metabotropic glutamate receptors and KCC2 regulation opens up intriguing possibilities for future research. Further studies are warranted to elucidate the precise downstream signaling pathways of this compound and to explore any potential indirect effects on neuronal chloride homeostasis and inhibitory neurotransmission.

References

- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | mGlu7 NAM | MCE [medchemexpress.cn]

- 5. Experimental models of anxiety for drug discovery and brain research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Models of Anxiety for Drug Discovery and Brain Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental models of anxiety for drug discovery and brain research - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 8. scielo.br [scielo.br]

- 9. Tonic activation of group I mGluRs modulates inhibitory synaptic strength by regulating KCC2 activity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Assessment of Novel Anxiolytic Agents: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel anxiolytic compounds is a critical area of neuropsychiatric research. A thorough preclinical evaluation is paramount to ascertain the potential efficacy and mechanism of action of new chemical entities before they can be considered for clinical trials. This technical guide outlines the fundamental methodologies and data presentation strategies employed in the preclinical assessment of anxiolytic drug candidates, using the hypothetical compound VU6012962 as an illustrative example. The document details common behavioral assays in rodent models, their underlying principles, and the structure of experimental protocols. Furthermore, it provides a framework for visualizing experimental workflows and putative signaling pathways, essential for a comprehensive understanding of a compound's pharmacological profile.

Introduction to Preclinical Anxiety Models

Animal models are indispensable tools in the quest to understand the neurobiological underpinnings of anxiety and to screen for novel therapeutic agents.[1][2][3][4] These models typically involve exposing rodents to situations that elicit conflicting motivations, such as the desire to explore a new environment versus the innate aversion to open, brightly lit spaces.[1] The behavioral responses of the animals in these paradigms are then used to infer their level of anxiety-like behavior. Anxiolytic compounds are expected to reduce these fear- and anxiety-related behaviors.

Commonly employed preclinical models for assessing anxiety-like behavior include:

-

Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[5][6][7] The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the ground.[5][6] A greater amount of time spent and more entries into the open arms are indicative of an anxiolytic effect.[5]

-

Open Field Test (OFT): The OFT assesses exploratory behavior and anxiety.[5][6][7] Rodents are placed in a large, open arena, and their movement is tracked. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.[5]

-

Light-Dark Box Test: This assay is based on the conflict between the drive to explore and the aversion to brightly illuminated areas. The apparatus consists of a large, illuminated chamber and a smaller, dark chamber connected by an opening. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.

-

Marble-Burying Test: This test leverages the natural tendency of rodents to bury novel objects. A reduction in the number of marbles buried is often interpreted as an anxiolytic-like effect.[6]

-

Social Interaction Test: This model assesses anxiety in a social context by measuring the time rodents spend actively engaging with an unfamiliar conspecific.[3][7] Anxiolytic drugs are expected to increase the duration of social interaction.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical findings. Below are example methodologies for the Elevated Plus Maze and Open Field Test.

Elevated Plus Maze (EPM) Protocol

Objective: To assess the anxiolytic-like effects of this compound in adult male Wistar rats.

Apparatus: A plus-shaped maze made of non-reflective material, elevated 50 cm above the floor. The maze has two opposing open arms (50 x 10 cm) and two opposing enclosed arms (50 x 10 x 40 cm) with an open top. The arms extend from a central platform (10 x 10 cm).

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at doses of 1, 5, and 10 mg/kg, 30 minutes prior to testing. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., diazepam 2 mg/kg, i.p.) are included.

-

Testing: Each rat is placed on the central platform facing an open arm. The animal is allowed to freely explore the maze for 5 minutes.

-

Data Collection: An overhead video camera records the session. An automated tracking system is used to score the following parameters:

-

Time spent in the open arms (s)

-

Time spent in the enclosed arms (s)

-

Number of entries into the open arms

-

Number of entries into the enclosed arms

-

Total distance traveled (cm)

-

-

Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle control group.

Open Field Test (OFT) Protocol

Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior in adult male C57BL/6 mice.

Apparatus: A square arena (50 x 50 x 40 cm) made of opaque, non-reflective material. The floor of the arena is divided into a central zone (25 x 25 cm) and a peripheral zone.

Procedure:

-

Acclimation: Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: this compound is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg, 60 minutes prior to testing. A vehicle control group and a positive control group are included.

-

Testing: Each mouse is gently placed in the center of the open field. The animal's behavior is recorded for 10 minutes.

-

Data Collection: An automated video tracking system measures:

-

Time spent in the center zone (s)

-

Distance traveled in the center zone (cm)

-

Total distance traveled (cm)

-

Rearing frequency (number of times the animal stands on its hind legs)

-

-

Data Analysis: Statistical analysis is performed using a one-way ANOVA with a subsequent post-hoc test.

Data Presentation

Quantitative data from preclinical studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different treatment groups.

Table 1: Effects of this compound on Behavior in the Elevated Plus Maze in Rats

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |

| Vehicle | - | 25.3 ± 3.1 | 8.4 ± 1.0 | 4.2 ± 0.8 | 15.1 ± 1.5 |

| This compound | 1 | 30.1 ± 4.5 | 10.0 ± 1.5 | 5.0 ± 0.9 | 14.8 ± 1.3 |

| This compound | 5 | 55.8 ± 6.2 | 18.6 ± 2.1 | 8.1 ± 1.1* | 15.5 ± 1.6 |

| This compound | 10 | 70.2 ± 7.8 | 23.4 ± 2.6 | 9.5 ± 1.3 | 15.9 ± 1.4 |

| Diazepam | 2 | 85.4 ± 8.1 | 28.5 ± 2.7 | 10.2 ± 1.0 | 16.2 ± 1.8 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Effects of this compound on Behavior in the Open Field Test in Mice

| Treatment Group | Dose (mg/kg) | Time in Center (s) | Distance in Center (cm) | Total Distance (cm) | Rearing Frequency |

| Vehicle | - | 35.6 ± 4.2 | 350.1 ± 45.3 | 2500.7 ± 210.5 | 22.1 ± 2.5 |

| This compound | 3 | 40.2 ± 5.1 | 380.5 ± 50.1 | 2450.3 ± 198.7 | 21.8 ± 2.3 |

| This compound | 10 | 68.9 ± 7.5 | 650.8 ± 68.2 | 2550.1 ± 220.1 | 23.0 ± 2.8 |

| This compound | 30 | 85.3 ± 9.1 | 810.2 ± 85.6 | 2490.6 ± 205.4 | 22.5 ± 2.6 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Visualization of Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental designs and biological mechanisms.

Putative Signaling Pathway

The neurobiology of anxiety is complex, involving multiple neurotransmitter systems.[8] Key pathways implicated include the serotonergic, GABAergic, and noradrenergic systems.[8][9] Anxiolytic drugs often act by modulating these pathways.[9][10][11] For instance, benzodiazepines enhance the inhibitory effects of GABA at the GABA-A receptor.[8]

Assuming this compound acts as a positive allosteric modulator of the GABA-A receptor, its putative signaling pathway can be visualized as follows:

Conclusion

The preclinical evaluation of a novel anxiolytic candidate like this compound requires a systematic and multi-faceted approach. By employing a battery of validated behavioral assays, adhering to rigorous experimental protocols, and presenting data in a clear and standardized format, researchers can build a robust profile of a compound's anxiolytic potential and its effects on general behavior. Furthermore, the visualization of experimental workflows and putative signaling pathways is essential for communicating the scientific rationale and findings to the broader research and drug development community. This comprehensive preclinical data package is the foundation upon which decisions for further development and clinical investigation are made.

References

- 1. Animal models of anxiety disorders and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models of anxiety and anxiolytic drug action. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral assays - Ekam Imaging [ekamimaging.com]

- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 7. Anxiety Assessment in Pre-clinical Tests and in Clinical Trials: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uspharmacist.com [uspharmacist.com]

- 9. Biochemical Aspects of Anxiety - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanisms of action in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

The Pharmacology of VU6012962: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a critical tool for investigating the physiological and pathological roles of mGlu7. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action

This compound functions as a negative allosteric modulator of the mGlu7 receptor.[1][2] This means it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, and other orthosteric agonists, thereby inhibiting receptor activation. The primary consequence of mGlu7 inhibition is a modulation of neurotransmitter release, as mGlu7 is predominantly located on presynaptic terminals.

Signaling Pathways

The mGlu7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Inhibition of mGlu7 by this compound is expected to disinhibit these canonical and non-canonical signaling pathways.

Canonical Gαi/o Signaling Pathway

Canonical signaling through Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Caption: Canonical mGlu7 signaling pathway inhibited by this compound.

Non-Canonical Gβγ Signaling Pathway

Upon G-protein activation, the Gβγ subunit dissociates and can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).

References

- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Preparation of VU6012962 for Animal Dosing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of VU6012962, a metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator, for in vivo animal dosing. The following guidelines are based on available data and common laboratory practices for administering hydrophobic compounds to animals.

Physicochemical Properties and Solubility

Table 1: Solubility and Storage Information for this compound

| Parameter | Data | Source |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). A 10 mM solution in DMSO is commercially available. | APExBIO |

| A stock solution can be prepared in DMSO. | MedchemExpress | |

| Storage of Stock Solution | Store at -20°C for up to 1 year or -80°C for up to 2 years. | MedchemExpress[1] |

Recommended Vehicle for In Vivo Dosing

For intraperitoneal (IP) injection in mice, a multi-component vehicle is recommended to ensure the solubility and bioavailability of this compound. A common approach for hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent, such as DMSO, and then dilute it with a mixture of co-solvents and surfactants.

Recommended Vehicle Composition:

A widely used vehicle formulation for compounds with low aqueous solubility consists of:

-

DMSO (Dimethyl Sulfoxide): To initially dissolve the compound.

-

PEG300 or PEG400 (Polyethylene Glycol): As a co-solvent to improve solubility.

-

Tween 80 (Polysorbate 80): As a non-ionic surfactant to create a stable emulsion and prevent precipitation.

-

Saline (sterile, 0.9% NaCl): As the final diluent to make the solution isotonic.

Experimental Protocol: Preparation of this compound Dosing Solution

This protocol provides a step-by-step guide for preparing a dosing solution of this compound for intraperitoneal injection in mice, based on a final desired concentration and dose.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Polyethylene Glycol 300 (PEG300) or 400 (PEG400), sterile

-

Tween 80, sterile

-

Sterile 0.9% Saline solution

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the Required Amount of this compound:

-

Determine the desired dose in mg/kg (e.g., 1, 3, or 10 mg/kg as used in previous studies).[1]

-

Determine the dosing volume (typically 5-10 mL/kg for mice).

-

Calculate the final concentration of the dosing solution (mg/mL).

-

Calculate the total volume of dosing solution needed for the study.

-

Weigh the required amount of this compound powder.

-

-

Prepare the Vehicle Mixture: A common vehicle formulation is a 10/40/5/45 mixture of DMSO/PEG300/Tween 80/Saline. To prepare 1 mL of this vehicle:

-

100 µL DMSO

-

400 µL PEG300

-

50 µL Tween 80

-

450 µL Saline

-

-

Dissolve this compound in DMSO:

-

Add the weighed this compound powder to a sterile tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but avoid overheating.

-

-

Add Co-solvents and Surfactant:

-

To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex well.

-

Add the calculated volume of Tween 80. Vortex well to ensure a homogenous mixture.

-

-

Final Dilution with Saline:

-

Slowly add the sterile saline to the mixture while vortexing. This should be done dropwise to prevent precipitation of the compound.

-

The final solution should be a clear and homogenous emulsion. If any precipitation is observed, sonication may help to redissolve it.

-

-

Final Inspection and Use:

-

Visually inspect the final solution for any precipitates or phase separation.

-

The dosing solution should be prepared fresh on the day of the experiment. If storage is necessary, it should be for a short period at 2-8°C, and the solution should be brought to room temperature and vortexed before administration.

-

Table 2: Example Calculation for a 3 mg/kg Dose in a 25g Mouse

| Parameter | Value | Calculation |

| Mouse Weight | 25 g | |

| Dose | 3 mg/kg | |

| Dosing Volume | 10 mL/kg | |

| Total Dose per Mouse | 0.075 mg | 3 mg/kg * 0.025 kg |

| Injection Volume per Mouse | 0.25 mL | 10 mL/kg * 0.025 kg |

| Final Concentration | 0.3 mg/mL | 0.075 mg / 0.25 mL |

| Volume of 10% DMSO | 25 µL | 10% of 0.25 mL |

| Volume of 40% PEG300 | 100 µL | 40% of 0.25 mL |

| Volume of 5% Tween 80 | 12.5 µL | 5% of 0.25 mL |

| Volume of 45% Saline | 112.5 µL | 45% of 0.25 mL |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound dosing solution.

Caption: Workflow for the preparation of this compound dosing solution.

Intraperitoneal Injection Procedure in Mice

The following diagram outlines the key steps for performing an intraperitoneal injection in a mouse.

References

Application Notes and Protocols: VU6012962 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage, experimental protocols, and relevant signaling pathways for the use of VU6012962, a potent and selective mGlu7 negative allosteric modulator (NAM), in mouse models of anxiety.

Overview of this compound

This compound is an orally bioavailable and central nervous system (CNS) penetrant small molecule that acts as a negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7). Its efficacy in preclinical anxiety models makes it a valuable tool for studying the role of mGlu7 in neuropsychiatric disorders.

Effective Dosage and Administration in Mice

The minimum effective dose (MED) of this compound for anxiolytic-like effects in mice has been determined to be 3 mg/kg administered via intraperitoneal (i.p.) injection. At this dosage, this compound achieves concentrations in the cerebrospinal fluid (CSF) approximately 2.5 to 4 times its in vitro IC50, indicating sufficient target engagement in the CNS.[1] It is important to note that a higher dose of 10 mg/kg has been observed to cause a decrease in overall locomotion, suggesting a potential therapeutic window that should be considered in experimental design.

Quantitative Data Summary

| Parameter | Value | Species/Strain | Administration | Model | Source |

| Minimum Effective Dose (Anxiolytic) | 3 mg/kg | C57BL/6J Mice | Intraperitoneal (i.p.) | Elevated Zero Maze | [1] |

| In Vivo Target Engagement | CSF concentration ~4x in vitro IC50 | C57BL/6J Mice | 3 mg/kg i.p. | Not Specified | [1] |

| Observed Side Effect | Decreased locomotion | C57BL/6J Mice | 10 mg/kg i.p. | Elevated Zero Maze | |

| In Vitro Potency (IC50) | 347 nM | Not Specified | Not Applicable | Not Specified |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and plasma half-life for the 3 mg/kg i.p. dose in mice are not publicly available at this time.

Experimental Protocols

Preparation and Administration of this compound

Vehicle Formulation: